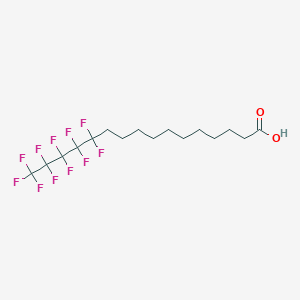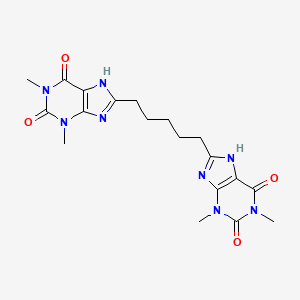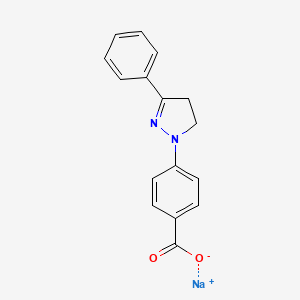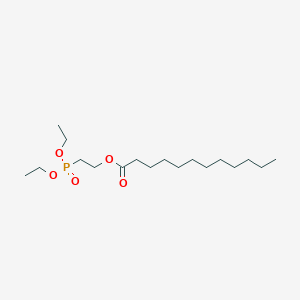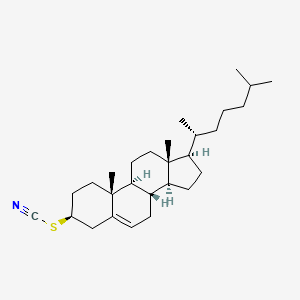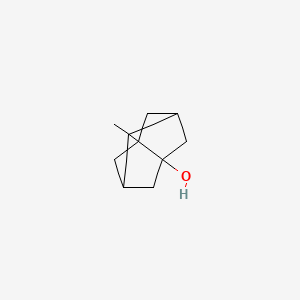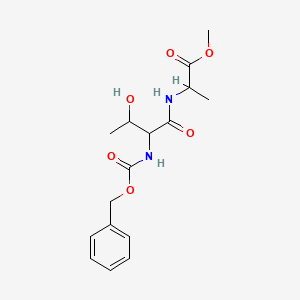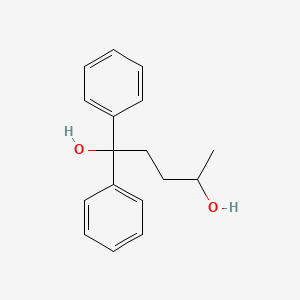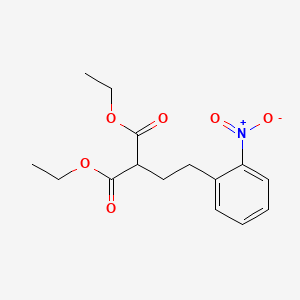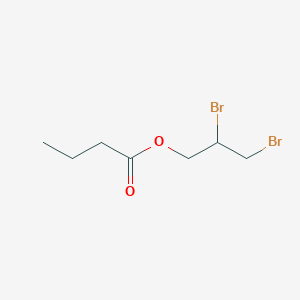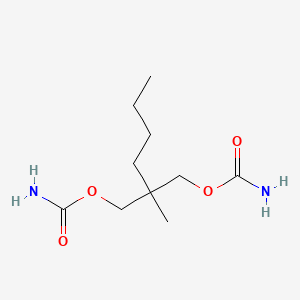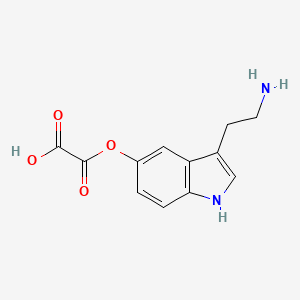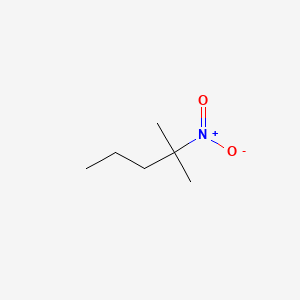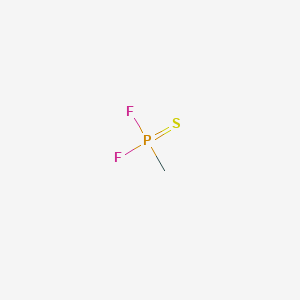
Methylphosphonothiodifluoride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methylphosphonothiodifluoride is a chemical compound with the molecular formula CH₃PSF₂. It is known for its use as a precursor in the synthesis of nerve agents, particularly in the production of sarin and soman. This compound is highly reactive and toxic, making it a substance of interest in both chemical warfare and scientific research.
Métodos De Preparación
Methylphosphonothiodifluoride can be synthesized through several methods. One common synthetic route involves the reaction of methylphosphonyl dichloride with hydrogen fluoride (HF) or sodium fluoride (NaF). The reaction conditions typically require a controlled environment to handle the highly corrosive and toxic nature of the reagents and products .
Análisis De Reacciones Químicas
Methylphosphonothiodifluoride undergoes various chemical reactions, including:
Hydrolysis: Reacts with water to produce hydrogen fluoride and methylphosphonic acid.
Oxidation: Can be oxidized to form different phosphorus-containing compounds.
Substitution: Reacts with nucleophiles to replace the fluorine atoms with other groups.
Common reagents used in these reactions include water, oxidizing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Methylphosphonothiodifluoride has several applications in scientific research:
Chemistry: Used as a reagent in the synthesis of organophosphorus compounds.
Biology: Studied for its effects on biological systems, particularly its role as a nerve agent precursor.
Medicine: Research into antidotes and treatments for exposure to nerve agents.
Industry: Utilized in the production of chemical weapons and in the study of chemical warfare agents.
Mecanismo De Acción
The mechanism of action of methylphosphonothiodifluoride involves its interaction with acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system. By inhibiting this enzyme, the compound causes an accumulation of acetylcholine, leading to continuous nerve signal transmission and resulting in severe neurological effects .
Comparación Con Compuestos Similares
Methylphosphonothiodifluoride is similar to other organophosphorus compounds such as:
Methylphosphonyl difluoride: Another precursor for nerve agents like sarin.
Diisopropyl fluorophosphate: Used in research as a model compound for studying nerve agents.
Ethylphosphonothioic difluoride: Similar in structure and reactivity.
What sets this compound apart is its specific use in the synthesis of certain nerve agents and its unique reactivity profile .
Propiedades
Número CAS |
753-72-0 |
|---|---|
Fórmula molecular |
CH3F2PS |
Peso molecular |
116.07 g/mol |
Nombre IUPAC |
difluoro-methyl-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/CH3F2PS/c1-4(2,3)5/h1H3 |
Clave InChI |
AAMOGWIDQKYZIU-UHFFFAOYSA-N |
SMILES canónico |
CP(=S)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


